molecular formula C6H5BrN4S B13915393 6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile

6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile

Cat. No.: B13915393
M. Wt: 245.10 g/mol
InChI Key: BDUDPQJFTROBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromo-2-(methylthio)pyrimidine-4-carbonitrile with an amino group donor under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile is unique due to the presence of both the amino and bromine groups, which provide a balance of reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H5BrN4S

Molecular Weight

245.10 g/mol

IUPAC Name

6-amino-5-bromo-2-methylsulfanylpyrimidine-4-carbonitrile

InChI

InChI=1S/C6H5BrN4S/c1-12-6-10-3(2-8)4(7)5(9)11-6/h1H3,(H2,9,10,11)

InChI Key

BDUDPQJFTROBRK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)N)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.